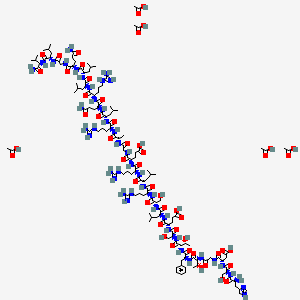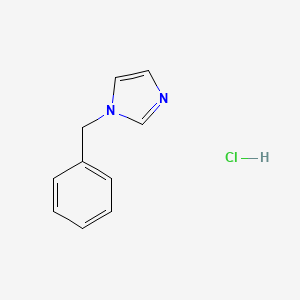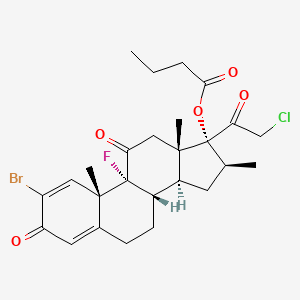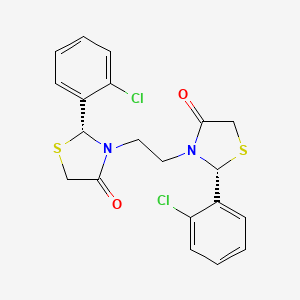
Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-phenyl-, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-phenyl-, trihydrochloride is a chemical compound with the molecular formula C18-H25-N3-O2-S.3Cl-H and a molecular weight of 456.90 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-phenyl-, trihydrochloride involves several steps. One common method includes the reaction of 1-(2-ethoxyphenyl)piperazine with 2-(4-methyl-5-thiazolyl)ethyl chloride under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-phenyl-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazolyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-phenyl-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-phenyl-, trihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazine, 1-(2-ethoxyphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, trihydrochloride
- Piperazine, 1-(2-methoxyphenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride
Uniqueness
Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-phenyl-, trihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
136996-65-1 |
|---|---|
Formule moléculaire |
C16H24Cl3N3OS |
Poids moléculaire |
412.8 g/mol |
Nom IUPAC |
4-methyl-5-[2-(4-phenylpiperazin-1-yl)ethoxy]-1,3-thiazole;trihydrochloride |
InChI |
InChI=1S/C16H21N3OS.3ClH/c1-14-16(21-13-17-14)20-12-11-18-7-9-19(10-8-18)15-5-3-2-4-6-15;;;/h2-6,13H,7-12H2,1H3;3*1H |
Clé InChI |
UPVBDBGGMYYXBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)OCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)













